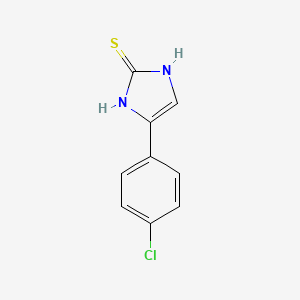

4-(4-chlorophenyl)-1H-imidazole-2-thiol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPJQESWXQDJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=S)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60918697 | |

| Record name | 5-(4-Chlorophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93103-18-5 | |

| Record name | Imidazole-2-thiol, 4-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093103185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Chlorophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies of 4 4 Chlorophenyl 1h Imidazole 2 Thiol

Established Synthetic Routes to the Core Scaffold

The formation of the 4-(4-chlorophenyl)-1H-imidazole-2-thiol scaffold is predominantly accomplished through cyclization reactions, which involve the formation of the heterocyclic ring from open-chain precursors. Nucleophilic substitution on a pre-formed imidazole (B134444) ring represents an alternative, though less common, approach.

Cyclization Reactions of Precursors

Cyclization strategies are the most direct and widely employed methods for the synthesis of 4-aryl-1H-imidazole-2-thiols. These methods typically involve the reaction of a three-carbon α-dicarbonyl or a related synthon with a source of the N-C-N and thiol moieties.

A prominent and classical method is the reaction of an α-haloketone with a thiourea (B124793) derivative. In the context of synthesizing the title compound, this would involve the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea. The reaction proceeds via initial S-alkylation of thiourea followed by intramolecular cyclization and dehydration to afford the desired imidazole-2-thiol.

Another well-established route is the Marckwald synthesis, which utilizes α-amino ketones as precursors. derpharmachemica.comresearchgate.net For the synthesis of this compound, this would entail the reaction of 2-amino-1-(4-chlorophenyl)ethanone (B52829) with potassium thiocyanate (B1210189). derpharmachemica.com The reaction first forms an intermediate thiocyanate, which then undergoes cyclization to yield the target molecule. This method has been successfully applied for the synthesis of various 2-thiol substituted imidazoles. derpharmachemica.comresearchgate.net

A variation of this approach involves a one-pot, three-component reaction. For instance, the reaction of a substituted benzil (B1666583), an aldehyde (in this case, 4-chlorobenzaldehyde), and ammonium (B1175870) thiocyanate can be employed to construct the imidazole-2-thione ring system.

Below is a table summarizing representative cyclization reactions for the synthesis of 4-aryl-1H-imidazole-2-thiols.

| Precursor 1 | Precursor 2 | Reagent/Catalyst | Product | Ref. |

| 2-bromo-1-(4-chlorophenyl)ethanone | Thiourea | Base | This compound | nih.gov |

| 2-amino-1-(4-chlorophenyl)ethanone | Potassium thiocyanate | Acid | This compound | derpharmachemica.comresearchgate.net |

| 4-chlorobenzaldehyde | Benzil | Ammonium thiocyanate | 4,5-diphenyl-2-(4-chlorophenyl)-1H-imidazole (related structure) | researchgate.netderpharmachemica.com |

| 3-chloro-2,4-pentanedione | Potassium thiocyanate | 4-chloroaniline | 1-[1-(4-chlorophenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone | derpharmachemica.com |

Nucleophilic Substitution Approaches

While less common for the direct synthesis of the thiol group in this class of compounds, nucleophilic substitution reactions on a pre-formed imidazole ring are a fundamental aspect of heterocyclic chemistry. doi.org In principle, a 4-(4-chlorophenyl)-1H-imidazole bearing a suitable leaving group at the 2-position (e.g., a halogen) could react with a sulfur nucleophile, such as sodium hydrosulfide, to yield the target thiol.

However, the synthesis of the requisite 2-halo-4-(4-chlorophenyl)-1H-imidazole precursor can be challenging. Furthermore, the direct introduction of the thiol group via cyclization is often more efficient and atom-economical. Nucleophilic aromatic substitution (SNAr) reactions are more frequently employed for the modification of other positions on the imidazole ring or for the synthesis of related thioethers from the corresponding thiol. niscpr.res.in

Methodological Considerations in Synthesis

The efficiency and environmental impact of the synthesis of this compound can be significantly influenced by the chosen reaction conditions, the application of green chemistry principles, and the use of catalysts.

Reaction Conditions and Optimization Strategies

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the nature of the catalyst.

For the cyclization of α-haloketones with thiourea, polar solvents such as ethanol (B145695) or dimethylformamide (DMF) are commonly used. The reaction is often carried out at elevated temperatures, typically under reflux. derpharmachemica.com The choice of base can also be critical, with milder bases like sodium bicarbonate or triethylamine (B128534) being employed to avoid side reactions.

In the case of the Marckwald synthesis, acidic conditions are generally required to facilitate the cyclization. Acetic acid is a commonly used solvent and catalyst for this transformation. jetir.org Optimization studies for similar imidazole syntheses have explored a range of solvents, with refluxing ethanol often providing good results. researchgate.net The molar ratios of the reactants are also a key parameter to be optimized to ensure complete conversion of the limiting reagent.

A summary of typical reaction conditions for imidazole-2-thiol synthesis is provided in the table below.

| Synthetic Route | Solvent | Temperature | Catalyst | Typical Yield | Ref. |

| α-haloketone + Thiourea | Ethanol | Reflux | Base (e.g., NaHCO₃) | Moderate to Good | nih.gov |

| α-amino ketone + KSCN | Acetic Acid | Reflux | Acetic Acid | Good | derpharmachemica.com |

| Three-component reaction | Glacial Acetic Acid | Reflux | Glacial Acetic Acid | Good | jetir.org |

| Chalcone cyclization | Ethanol | Reflux | Sulfuric acid (catalytic) | Moderate | niscpr.res.in |

Green Chemistry Approaches in Imidazole-2-thiol Synthesis

In recent years, there has been a significant emphasis on the development of more environmentally benign synthetic methods. researchgate.net Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including imidazole-2-thiols. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. derpharmachemica.com Microwave irradiation can lead to a significant reduction in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles. jetir.orgorientjchem.org The synthesis of various imidazole derivatives has been successfully achieved using microwave-assisted, solvent-free, or aqueous media conditions, which aligns with the principles of green chemistry. niscpr.res.injetir.org

Ultrasound-assisted synthesis is another green technique that has been applied to the synthesis of heterocyclic compounds. ksu.edu.samdpi.com Sonication can enhance reaction rates and yields by promoting mass transfer and cavitation effects. mdpi.com The synthesis of benzimidazole-2-thiol derivatives has been reported using copper sulfate (B86663) as a catalyst in aqueous media under ultrasonic irradiation, highlighting a green and efficient approach. orgchemres.org

The use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), and the development of solvent-free reaction conditions are also key aspects of green chemistry in this context. ijpsr.com

Catalytic Methods in Imidazole-2-thiol Synthesis

The use of catalysts can significantly improve the efficiency of imidazole-2-thiol synthesis by lowering the activation energy of the reaction, thereby allowing for milder reaction conditions and shorter reaction times.

Acid catalysis is commonly employed in cyclization reactions leading to imidazoles. Brønsted acids such as sulfuric acid or p-toluenesulfonic acid (PTSA) are often used in catalytic amounts. niscpr.res.in Lewis acids like zinc chloride (ZnCl₂) have also been shown to catalyze the formation of imidazoles.

Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture and the potential for recycling and reuse. doi.org Various solid acid catalysts, such as silica (B1680970) sulfuric acid, have been utilized for the synthesis of imidazole derivatives. researchgate.net Nanoparticle catalysts, for example, chromium(III) oxide (Cr₂O₃) nanoparticles, have been employed for the microwave-assisted synthesis of substituted imidazoles in water. researchgate.net

The development of novel and efficient catalytic systems, including the use of ionic liquids as recyclable catalysts, continues to be an active area of research in the synthesis of imidazoles and related heterocycles. ccsenet.org

Synthesis of Analogues and Derivatives of this compound

The versatile scaffold of this compound allows for extensive chemical modifications, leading to a wide array of analogues and derivatives. The primary sites for derivatization are the nitrogen atom at position 1 (N-1) of the imidazole ring and the sulfur atom of the exocyclic thiol group. Synthetic methodologies primarily involve N-alkylation/arylation, S-alkylation, and cyclization reactions to generate novel compounds with modified properties.

N-Substituted Derivatives

A common strategy for creating derivatives involves introducing various substituents at the N-1 position of the imidazole ring. This is typically achieved by reacting the parent thiol with electrophilic reagents under basic conditions.

One synthetic route involves the reaction of 2-bromo-1-(4-chlorophenyl)ethan-1-one with N-(4-acetylphenyl)thiourea. This reaction leads to the formation of 1-(4-(4-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one, an N-aryl substituted derivative. nih.gov This method highlights the construction of the substituted imidazole ring system in a single step.

Another approach starts from a pre-formed imidazole core. For instance, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole can be N-alkylated using ethyl chloroacetate (B1199739) in dry acetone (B3395972) with potassium carbonate as a base. The resulting ethyl acetate (B1210297) derivative is then converted into an acetic acid hydrazide by reacting with hydrazine (B178648) hydrate. derpharmachemica.comresearchgate.net This hydrazide serves as a versatile intermediate for synthesizing a series of N-substituted thiosemicarbazides by reacting it with various isothiocyanates. derpharmachemica.comresearchgate.net

Table 1: Synthesis of N-Substituted Derivatives of Imidazole-2-thiol Analogues

| Starting Material | Reagent | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | Ethyl chloroacetate | 2-(4-chlorophenyl)-4,5-diphenyl-imidazole-1-yl)-acetic acid ethyl ester | Dry acetone, K₂CO₃, reflux | 66 | derpharmachemica.com |

| 2-(4-chlorophenyl)-4,5-diphenyl-imidazole-1-yl)-acetic acid ethyl ester | Hydrazine hydrate | 2-(4-chlorophenyl)-4,5-diphenyl-imidazole-1-yl)-acetic acid hydrazide | Ethanol, reflux | - | derpharmachemica.comresearchgate.net |

| Acetic acid hydrazide intermediate | 4-methoxyphenyl (B3050149) isothiocyanate | N¹-(2-(4-chlorophenyl)-4,5-diphenyl-imidazol-1-yl-ethanoyl)-N⁴-4-methoxyphenyl thiosemicarbazide | - | 49.3 | derpharmachemica.com |

S-Substituted Derivatives

The nucleophilic nature of the thiol group makes it a prime target for electrophilic attack, leading to the formation of S-substituted derivatives. nih.gov Alkylation of the sulfur atom is a common method to produce these analogues.

For example, the S-alkylation of 1-(4-substituted phenyl)-4,5-diphenyl-1H-imidazole-2-thione can be accomplished using reagents like benzyl (B1604629) chloride, methyl iodide, or ethyl chloroacetate in the presence of a base such as anhydrous potassium carbonate. sapub.org This reaction yields various S-alkylated products, including S-benzylthio, S-methylthio, and S-carboxymethylthio derivatives. sapub.org These reactions are typically straightforward and result in good yields of the desired products.

Table 2: Synthesis of S-Alkylated Imidazole-2-thiol Derivatives

| Starting Material | Reagent | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione | Ethyl chloroacetate | Ethyl (1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-2-ylthio)acetate | Dry acetone, K₂CO₃ | - | sapub.org |

| 3-(4-chlorophenyl)-5,5-diphenyl-2-thioxoimidazolidin-4-one | Benzyl chloride | 2-benzylthio-3-(4-chlorophenyl)-5,5-diphenyl-imidazolidin-4-one | - | - | sapub.org |

| 3-(4-chlorophenyl)-5,5-diphenyl-2-thioxoimidazolidin-4-one | Methyl iodide | 2-methylthio-3-(4-chlorophenyl)-5,5-diphenyl-imidazolidin-4-one | - | - | sapub.org |

Synthesis of Fused Heterocyclic Derivatives

The imidazole-2-thiol core can also serve as a building block for constructing more complex, fused heterocyclic systems. These reactions often involve the participation of both the N-H and S-H groups of the tautomeric thione-thiol forms.

A notable example is the base-catalyzed reaction between 4-phenyl-1H-imidazole-2-thiol and 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones. This reaction proceeds via a 6-endo-trig cyclization, involving the C≡C-CH=CH moiety of the enynone and both the HS and HN groups of the imidazole-2-thiol. The outcome of this reaction is the formation of 5H-imidazo[2,1-b] sapub.orgderpharmachemica.comthiazine derivatives. researchgate.net Interestingly, the steric hindrance caused by substituents on the imidazole ring can alter the reaction pathway. For instance, using the more sterically hindered 4,5-diphenyl-1H-imidazole-2-thiol under the same conditions leads to a furan (B31954) ring closure (5-exo-dig cyclization) instead. researchgate.net This demonstrates how subtle changes in the starting analogue can lead to completely different derivative classes.

These synthetic methodologies underscore the chemical tractability of the this compound scaffold, enabling the generation of a diverse library of N-substituted, S-substituted, and fused-ring derivatives for further investigation.

Chemical Reactivity and Derivatization Studies of 4 4 Chlorophenyl 1h Imidazole 2 Thiol

Oxidation Reactions of the Thiol Moiety

The thiol group (-SH) in 4-(4-chlorophenyl)-1H-imidazole-2-thiol is susceptible to oxidation, a common reaction for mercaptans. While specific studies on the oxidation of this particular compound are not extensively detailed in the available literature, the reactivity can be inferred from similar imidazole-2-thiol derivatives. For instance, the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide has been shown to yield different products depending on the reaction conditions. researchgate.net

Key oxidation products can include:

Disulfides: Mild oxidation can lead to the formation of a disulfide-linked dimer, 2,2'-disulfanediylbis(1-methylimidazole), as observed in related compounds. researchgate.net

Sulfonic Acids: Under stronger oxidizing conditions, the thiol group can be fully oxidized to a sulfonic acid moiety (-SO3H), resulting in the formation of the corresponding imidazole-2-sulfonic acid. researchgate.net

The choice of oxidizing agent and reaction parameters plays a crucial role in determining the final product of the oxidation reaction.

Reduction Reactions of the Imidazole (B134444) Ring and Chlorophenyl Group

The reduction of this compound can target either the imidazole ring or the chlorophenyl group, depending on the chosen reagents and reaction conditions.

The imidazole ring is generally known for its resistance to catalytic hydrogenation. acs.org However, under specific and more forcing conditions, reduction is possible. For example, the hydrogenation of the imidazole ring has been achieved using platinum oxide as a catalyst in a solvent of acetic anhydride at room temperature and atmospheric pressure. acs.org This suggests that the imidazole core of this compound could potentially be reduced to an imidazoline or imidazolidine derivative under similar conditions.

The 4-chlorophenyl group can also undergo reduction, primarily through catalytic hydrogenation. This process can lead to dehalogenation, where the chlorine atom is replaced by a hydrogen atom, yielding the corresponding 4-phenyl derivative. The choice of catalyst is critical for selectivity. While palladium on carbon (Pd/C) is a common catalyst for hydrogenation, it can also promote dehalogenation of aryl halides. organic-chemistry.orgcommonorganicchemistry.com In cases where other functional groups need to be reduced without affecting the aryl chloride, alternative catalysts or reaction conditions may be necessary. For instance, using diphenylsulfide as a catalyst poison with Pd/C can selectively reduce alkenes and alkynes without affecting aryl halides. organic-chemistry.org

Electrophilic Substitution Reactions

The imidazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. In the case of this compound, the primary sites for electrophilic attack are the carbon atoms of the imidazole ring.

Generally, electrophilic substitution on the imidazole ring occurs preferentially at the C-5 position, which has the highest electron density. nih.govnih.govglobalresearchonline.netslideshare.net The presence of the 4-chlorophenyl group at the C-4 position, which is generally considered an electron-withdrawing group, would further favor substitution at the C-5 position. The thiol group at C-2 may also influence the regioselectivity.

Common electrophilic substitution reactions that could be applied to this compound include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2).

Halogenation: Introducing a halogen (e.g., Br, Cl) using reagents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO3H).

Friedel-Crafts Reactions: Although less common for imidazoles due to the basicity of the nitrogen atoms which can coordinate with the Lewis acid catalyst, these reactions could potentially introduce alkyl or acyl groups.

The specific conditions for these reactions would need to be optimized to achieve the desired substitution pattern and avoid side reactions.

Nucleophilic Substitution Reactions Involving the Thiol Group

The thiol group of this compound is nucleophilic and readily participates in substitution reactions. This reactivity is one of the most common and versatile methods for the derivatization of this compound. The thiol exists in tautomeric equilibrium with its thione form.

A primary example of this reactivity is S-alkylation , where the sulfur atom attacks an electrophilic carbon, leading to the formation of a thioether. This is typically achieved by reacting the imidazole-2-thiol with an alkyl halide in the presence of a base.

| Electrophile | Reagent/Conditions | Product | Reference |

| Ethyl chloroacetate (B1199739) | Anhydrous K2CO3 in dry acetone (B3395972) | Ethyl (4-(4-chlorophenyl)-1H-imidazol-2-ylthio)acetate | acs.org |

| Phenacyl bromide | Triethylamine (B128534) (TEA) in ethanol (B145695) | 2-((4-oxo-4-phenylbutan-2-yl)thio)-4-(4-chlorophenyl)-1H-imidazole | acs.org |

| N-chloroarylacetamide | Triethylamine (TEA) in DMF | N-aryl-2-((4-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide | acs.org |

These S-alkylation reactions provide a straightforward method to introduce a variety of functional groups onto the sulfur atom, which can then be further modified.

Chemical Transformations of the Imidazole Ring System

Beyond substitution reactions on the ring, the entire imidazole ring system of this compound can participate in chemical transformations that lead to the formation of new heterocyclic structures.

One such example is the base-catalyzed reaction of 1H-imidazole-2-thiols with α,β-unsaturated ketones containing an additional unsaturation, such as pent-2-en-4-yn-1-ones. In a study involving 4-phenyl-1H-imidazole-2-thiol, the reaction with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones in the presence of a base led to a cyclization reaction involving both the thiol and the N-H groups of the imidazole. slideshare.netrsc.org This resulted in the formation of 5H-imidazo[2,1-b] acs.orgresearchgate.netthiazine derivatives, demonstrating a significant transformation of the original imidazole scaffold. slideshare.netrsc.org

Derivatization Strategies for Functional Group Modulation

The chemical reactivity of this compound at its various functional groups allows for a wide range of derivatization strategies aimed at modulating its properties. These strategies often involve multi-step syntheses that build upon the initial reactions at the thiol group or the imidazole nitrogen.

A common strategy involves the initial S-alkylation of the thiol group, followed by further modification of the newly introduced side chain. For example, the ester group of ethyl (4-(4-chlorophenyl)-1H-imidazol-2-ylthio)acetate can be converted to an acid hydrazide by reaction with hydrazine (B178648) hydrate. nih.gov This acid hydrazide is a versatile intermediate that can be reacted with a variety of electrophiles to introduce new functionalities.

| Intermediate | Reagent | Product Type | Reference |

| Acetic acid hydrazide | Benzaldehyde | Schiff base | acs.org |

| Acetic acid hydrazide | Phenyl isothiocyanate | Thiosemicarbazide | nih.gov |

| Acetic acid hydrazide | Carbon disulfide | 1,3,4-Oxadiazole-2(3H)-thione | acs.org |

Furthermore, the nitrogen atom at the 1-position of the imidazole ring can also be a site for derivatization, typically through N-alkylation reactions. This allows for the introduction of a second point of diversity in the synthesized derivatives. The synthesis of 1-(4-(4-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one is an example of such a modification. researchgate.net

These derivatization strategies highlight the utility of this compound as a starting material for the synthesis of a diverse library of compounds with varied functional groups and potential applications.

Coordination Chemistry and Ligand Properties of 4 4 Chlorophenyl 1h Imidazole 2 Thiol

Ligand Design Principles Based on the Thiol and Imidazole (B134444) Moieties

The coordinating capabilities of 4-(4-chlorophenyl)-1H-imidazole-2-thiol are dictated by the electronic and structural properties of its constituent functional groups: the imidazole ring and the thiol group. This ligand is a multifaceted coordinating agent, possessing multiple potential donor sites that can interact with a metal center. ontosight.aiontosight.ai

The molecule exists in a thione-thiol tautomeric equilibrium, a characteristic feature of 2-mercaptoimidazole (B184291) derivatives. The thiol (-SH) form contains a soft sulfur donor atom, which, upon deprotonation to the thiolate (S⁻), exhibits a strong affinity for soft or borderline metal ions according to Hard and Soft Acid and Base (HSAB) theory. acs.orgmdpi.com The presence of the thiol group is a key design element, enabling strong covalent interactions and the formation of stable metal-sulfur bonds. nih.gov

The imidazole moiety contains two nitrogen atoms, providing additional potential coordination sites. The pyridine-type nitrogen (N3) possesses a lone pair of electrons in an sp² hybrid orbital, making it a good σ-donor and a borderline hard-soft base suitable for coordinating with a wide range of transition metal ions. jocpr.comk-state.edu The pyrrole-type nitrogen (N1) is typically protonated or, in this case, substituted with the 4-chlorophenyl group, and is generally not involved in coordination.

The combination of a soft sulfur donor and a borderline nitrogen donor allows this compound to function in several capacities:

Monodentate Ligand: Coordination can occur exclusively through either the sulfur atom or the pyridine-type nitrogen atom. mdpi.comjocpr.com

Bidentate Chelating Ligand: Simultaneous coordination through both the sulfur and nitrogen atoms can form a stable chelate ring with a metal ion. nih.gov

Bridging Ligand: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This is often facilitated by the sulfur atom, which can readily form bridges between metal ions. researchgate.netrsc.org

The 4-chlorophenyl substituent at the C4 position influences the ligand's electronic properties through inductive and resonance effects, which can modulate the electron density on the imidazole ring and, consequently, the donor strength of the nitrogen atom. ontosight.ai

Complexation with Transition Metal Ions

The versatile donor set of this compound allows it to form stable complexes with a variety of transition metals. The synthesis and characterization of these complexes reveal detailed information about the ligand's coordination behavior.

Metal complexes of imidazole-2-thiol derivatives are typically synthesized through direct reaction of the ligand with a metal salt in a suitable solvent. researchgate.net A general synthetic procedure involves dissolving this compound in an alcoholic solvent, such as ethanol (B145695) or methanol, and adding a solution of the desired transition metal salt (e.g., chlorides, acetates, or nitrates) in the same solvent. nih.govresearchgate.net

The reaction mixture is often heated under reflux for several hours to ensure complete reaction. researchgate.net Upon cooling, the resulting metal complex typically precipitates from the solution and can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. The stoichiometry of the final complex, which dictates its geometry and properties, can be controlled by adjusting the metal-to-ligand molar ratio during the synthesis. jocpr.comnih.govresearchgate.net For instance, reacting the ligand with metal salts in 1:1 or 1:2 molar ratios can yield complexes with different coordination numbers and structures.

A combination of spectroscopic techniques is employed to elucidate the coordination mode of the ligand and the geometry of the resulting metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the ligand's donor atoms involved in coordination. The spectrum of the free ligand is expected to show a characteristic ν(S-H) stretching vibration around 2500–2600 cm⁻¹. The disappearance of this band in the spectra of the metal complexes is strong evidence for the deprotonation of the thiol group and coordination via the sulfur atom. researchgate.net Furthermore, significant shifts in the thioamide bands, particularly the one with a major contribution from ν(C=S) stretching (around 1200-1280 cm⁻¹), indicate the involvement of the sulfur atom in bonding. researchgate.netderpharmachemica.com Shifts in the ν(C=N) stretching frequency of the imidazole ring (around 1600 cm⁻¹) suggest coordination through the pyridine-type nitrogen. researchgate.net The formation of metal-ligand bonds is further confirmed by the appearance of new, low-frequency bands in the far-IR region, which are assigned to ν(M-S) and ν(M-N) vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provides valuable structural information. In the ¹H NMR spectrum, the disappearance of the S-H proton signal upon complexation confirms coordination through the thiolate group. nih.gov The N-H proton of the imidazole ring often shows a downfield shift or broadening upon complexation if the nearby pyridine-type nitrogen is involved in coordination. researchgate.net Significant shifts in the chemical environments of the carbon atoms adjacent to the donor sites (e.g., C2 and C4/C5) in the ¹³C NMR spectrum also serve as evidence of coordination. researchgate.net

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility: These methods are used to determine the coordination geometry around the metal ion. The positions and intensities of d-d electronic transition bands in the UV-Vis spectrum are characteristic of specific geometries, such as octahedral, tetrahedral, or square planar. researchgate.netuomustansiriyah.edu.iq Magnetic susceptibility measurements provide the effective magnetic moment (μ_eff) of the complex, which reveals the number of unpaired electrons on the metal center and helps to distinguish between different possible geometries (e.g., high-spin vs. low-spin octahedral or square planar vs. tetrahedral). nih.govresearchgate.net

| Technique | Observed Feature | Interpretation | Reference |

|---|---|---|---|

| FT-IR | Disappearance of ν(S-H) band (approx. 2500 cm⁻¹) | Deprotonation and coordination via thiolate sulfur | researchgate.net |

| FT-IR | Shift in thioamide/ν(C=S) bands | Involvement of sulfur in coordination | researchgate.net |

| FT-IR | Shift in imidazole ν(C=N) band (approx. 1600 cm⁻¹) | Coordination via pyridine-type nitrogen | researchgate.net |

| FT-IR (Far-IR) | New bands in the 200-500 cm⁻¹ region | Formation of M-S and M-N bonds | researchgate.net |

| ¹H NMR | Disappearance of S-H proton signal | Confirmation of thiolate coordination | nih.gov |

| ¹H NMR | Shift or broadening of imidazole N-H proton signal | Indicates coordination at the adjacent N3 position | researchgate.net |

| UV-Vis | d-d transition bands | Determination of coordination geometry (octahedral, tetrahedral, etc.) | nih.govuomustansiriyah.edu.iq |

Theoretical Aspects of Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), offer deep insights into the nature of metal-ligand bonding that complement experimental findings. lbp.world DFT calculations are widely used to predict the geometric structures of metal complexes, calculate vibrational frequencies for comparison with IR data, and analyze the electronic structure of the metal-ligand bond. acs.orgrsc.orgchemrxiv.org

For complexes of this compound, theoretical studies can elucidate the relative stabilities of different coordination modes and geometries. As a general principle, the interaction between a metal and a ligand can be decomposed into several components, including electrostatic attraction, Pauli repulsion, and covalent (orbital) interactions. mdpi.comdalalinstitute.com

Energy decomposition analyses performed on similar systems reveal that the metal-thiolate bond possesses a significant degree of covalent character, arising from the effective orbital overlap between the metal d-orbitals and the sulfur p-orbitals. acs.orgnih.gov In contrast, the metal-imidazole (nitrogen) bond is typically characterized by a strong electrostatic component combined with σ-donation from the nitrogen lone pair to the metal center. mdpi.com

DFT studies can also quantify how the coordination environment affects the ligand's properties. For example, calculations on related zinc-imidazole-thiol systems have shown that as the number of other ligands (like imidazole) coordinated to the metal increases, the acidity of a coordinated thiol group can change, demonstrating the intricate interplay between all components of the coordination sphere. nih.gov By modeling the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), DFT can help explain the electronic transitions observed in UV-Vis spectra and predict the reactivity of the complexes. rsc.org

Advanced Spectroscopic Characterization and Crystallographic Analysis

Infrared (IR) Spectroscopy:

An experimental IR spectrum or a table of characteristic absorption frequencies (in cm⁻¹) is needed to identify key functional groups. This would include specific values for N-H stretching, C=S (thione) stretching, aromatic C-H stretching, and C=C/C=N ring vibrations.

Mass Spectrometry:

An experimental mass spectrum is required to confirm the molecular weight via the molecular ion peak (M⁺˙). A detailed analysis would also require data on the relative abundances of fragment ions to propose and discuss the compound's fragmentation pattern under mass spectrometric conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies:

A UV-Vis absorption spectrum is necessary to identify the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions within the molecule. Furthermore, any investigation into the compound's fluorescent properties would require emission and excitation spectra.

X-ray Crystallography:

A definitive solid-state structure requires data from a single-crystal X-ray diffraction study. This includes the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and refined atomic coordinates, which are used to determine precise bond lengths, bond angles, and intermolecular interactions.

Without access to these specific experimental results, generating an article that adheres to the required standards of detail and scientific accuracy is not possible.

Crystal Packing and Intermolecular Interactions

The crystal packing of imidazole (B134444) derivatives is significantly influenced by a network of intermolecular interactions, which dictate the three-dimensional arrangement of molecules in the solid state. While specific crystallographic data for 4-(4-chlorophenyl)-1H-imidazole-2-thiol is not extensively detailed, analysis of closely related structures provides insight into the probable interactions governing its crystal lattice.

Hydrogen bonding is a primary force in the crystal packing of such compounds. In substituted imidazoles, neighboring molecules are often linked by intermolecular N—H⋯N hydrogen bonds, forming one-dimensional infinite chains. nih.govmdpi.com The presence of the thiol/thione group and the chlorophenyl moiety introduces possibilities for other types of interactions. For instance, in derivatives with additional functional groups, O—H⋯N, C—H⋯O, and C—H⋯Cl hydrogen bonds contribute to generating robust three-dimensional networks. researchgate.netnih.gov

Short contacts involving the chlorine atom, such as Cl⋯Cl interactions, can also play a role in linking molecular chains together. nih.gov Furthermore, π-stacking and C—H⋯π interactions are commonly observed, where the aromatic rings of the imidazole and chlorophenyl groups participate in stabilizing the crystal structure. researchgate.netnih.govresearchgate.net These non-covalent bonds, although weaker than classical hydrogen bonds, are crucial in the formation of layered molecular arrangements. researchgate.net

| Interaction Type | Description | Example Compound from Literature | Reference |

|---|---|---|---|

| N—H⋯N Hydrogen Bonds | Links neighboring molecules into infinite chains. | 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole | nih.gov |

| C—H⋯Cl Hydrogen Bonds | Contributes to the formation of molecular chains. | 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol | nih.gov |

| Cl⋯Cl Interactions | Short contacts that link molecular chains into a 3D network. | 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole | nih.gov |

| C—H⋯π Interactions | Augments stronger hydrogen bonds to stabilize molecular packing. | 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole | researchgate.net |

Tautomerism and Conformational Analysis in the Solid State

The this compound molecule can exist in two prototropic tautomeric forms: the thiol form (iminethiol) and the thione form (thioamide). researchgate.net This tautomerism involves the migration of a proton between the sulfur atom and a nitrogen atom of the imidazole ring. researchgate.net

| Tautomeric Form | Chemical Structure Name |

|---|---|

| Thiol Form | This compound |

| Thione Form | 4-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione |

Extensive investigations on synthetic imidazole-2-thiones and related heterocyclic systems have been conducted using various spectroscopic methods (IR, UV, NMR) and X-ray crystallography. researchgate.netresearchgate.net These studies generally conclude that the thione (NHC=S) form is the predominant tautomer in the solid state. researchgate.netresearchgate.net For example, studies on benzoimidazole-2-thione have confirmed the stability of the thione structure in the crystal lattice. researchgate.net Single-crystal X-ray diffraction analyses of similar benzimidazole (B57391) derivatives often reveal the existence of only one tautomer in the solid phase, which provides structural rigidity and predictability in the crystalline form. mdpi.com Computational and DFT-NMR analyses on related structures further support the thioacetamide (B46855) form as the more stable conformation. researchgate.net

Dihedral Angles and Molecular Conformation

The molecular conformation of this compound is expected to be non-planar, primarily due to the steric hindrance between the imidazole and the 4-chlorophenyl rings. The rotation around the single bond connecting these two rings results in a twisted conformation. The degree of this twist is defined by the dihedral angle between the mean planes of the two aromatic systems.

Crystallographic studies of analogous compounds provide a clear indication of the expected range for this dihedral angle. The phenyl and imidazole rings are typically twisted relative to each other, with reported angles varying based on the substitution patterns and crystal packing forces. For example, in 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole, the two rings are twisted by a dihedral angle of 17.07 (5)°. nih.gov In more sterically crowded molecules, such as 2-(4-chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the dihedral angle between the 2-(4-chlorophenyl) group and the imidazole ring is 41.56 (11)°. researchgate.net Another related structure exhibits a significant twist of 30.24(5)° between the imidazole and phenyl rings. mdpi.com These values underscore that a non-coplanar arrangement is the favored conformation in the solid state for this class of compounds.

| Compound | Dihedral Angle Between Rings (°) | Reference |

|---|---|---|

| 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole | 17.07 (5) | nih.gov |

| 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole | 30.24 (5) | mdpi.com |

| 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole | 41.56 (11) | researchgate.net |

Computational Chemistry and Theoretical Studies on 4 4 Chlorophenyl 1h Imidazole 2 Thiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.net This method is effective for studying imidazole (B134444) derivatives, providing a balance between accuracy and computational cost. orientjchem.org DFT calculations on 4-(4-chlorophenyl)-1H-imidazole-2-thiol can elucidate its optimized molecular geometry, including bond lengths and angles, and map the distribution of electron density, which is fundamental to understanding its stability and reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energies of these orbitals and the gap between them (HOMO-LUMO gap) are key indicators of a molecule's kinetic stability and chemical reactivity. acadpubl.eunih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more polarizable and more reactive. asianpubs.org For imidazole derivatives, the HOMO is often localized on the imidazole ring and the sulfur atom, while the LUMO may be distributed across the aromatic systems. orientjchem.orgacadpubl.eu This distribution determines how the molecule interacts with other reagents.

Table 1: Key Parameters in Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance in Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. pku.edu.cn |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. pku.edu.cn |

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO) | A primary indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity. acadpubl.eu |

Derived from the energies of frontier orbitals, global and local reactivity descriptors quantify a molecule's chemical behavior. rsc.org These conceptual DFT-based indices help predict how a molecule will behave in a chemical reaction without needing to model the entire reaction pathway. researchgate.net

Global descriptors provide a general measure of the reactivity of the molecule as a whole.

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Local descriptors , such as the Fukui function (ƒ(r)) and the Parr function, pinpoint which atoms within the molecule are the most reactive. rsc.orgresearchgate.net These functions identify the sites most susceptible to nucleophilic attack (where an electron is accepted) or electrophilic attack (where an electron is donated). mdpi.com This allows for the prediction of regioselectivity in chemical reactions.

Table 2: Global Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons. |

| Chemical Hardness (η) | η ≈ ELUMO - EHOMO | Indicates resistance to charge transfer. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the energy stabilization when the molecule acquires additional electronic charge. researchgate.net |

| Global Nucleophilicity (N) | N = EHOMO (Nucleophile) - EHOMO (TCE) | Ranks nucleophilicity with respect to a reference molecule, tetracyanoethylene (B109619) (TCE). researchgate.net |

DFT calculations are widely used to predict various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. asianpubs.orgnih.gov By computing the vibrational frequencies of the molecule in its optimized geometry, a theoretical IR spectrum can be generated. This calculated spectrum is invaluable for interpreting experimental data, as it helps assign specific absorption bands to the corresponding molecular vibrations, such as C=S stretching, N-H bending, or aromatic C-C stretching within the this compound structure. dntb.gov.ua

Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, yielding a theoretical UV-Visible spectrum. nih.gov This analysis identifies the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n→π* or π→π*, which are related to the molecule's chromophores.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify the most probable pathway from reactants to products. This involves locating and characterizing stationary points, including intermediates and, most importantly, transition states. researchgate.net

For this compound, this could involve studying its thione-thiol tautomerism or its participation in reactions like S-alkylation. mdpi.com Transition state theory is used to calculate the activation energy (the energy barrier that must be overcome for the reaction to occur), which is a critical factor in determining the reaction rate. mdpi.com Steric and electronic effects that influence the stability of the transition state can also be analyzed to explain observed product distributions. researchgate.net

Solvent Effects and Solvation Thermodynamics

Reactions are typically carried out in a solvent, which can significantly influence molecular properties and reactivity. dntb.gov.ua Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent and study its effects. rsc.orgasianresassoc.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment.

For this compound, these calculations can predict how its electronic structure, spectroscopic properties, and the stability of different tautomers or conformers change in various solvents. asianresassoc.orgresearchgate.net Solvation thermodynamics can be used to compute the Gibbs free energy of solvation, providing insight into the solubility and partitioning behavior of the compound.

Applications of Machine Learning in Predictive Chemistry for Imidazole-2-thiols

The intersection of computational chemistry and machine learning (ML) is rapidly advancing the field of predictive chemistry. rsc.org ML models can be trained on large datasets of chemical information, including structures and properties of known imidazole-2-thiols and related compounds, to make rapid predictions for new, unstudied molecules. mdpi.comnih.gov

Potential applications for this class of compounds include:

Property Prediction : ML algorithms can predict physical, chemical, and biological properties, such as solubility, reactivity, or potential bioactivity, much faster than traditional computational methods. nih.gov

Reaction Yield Prediction : Supervised machine learning models can be trained to predict the yield of chemical reactions for different starting materials and conditions, aiding in the optimization of synthetic routes. chemrxiv.org

Accelerated Discovery : By screening vast virtual libraries of potential imidazole-2-thiol derivatives, ML can identify promising candidates with desired properties for further experimental investigation. nih.gov

This data-driven approach has the potential to significantly accelerate the design and discovery of new functional molecules based on the imidazole-2-thiol scaffold. rsc.org

Biological Activity and Mechanism of Action Studies of 4 4 Chlorophenyl 1h Imidazole 2 Thiol and Its Derivatives in Vitro and in Silico

Antimicrobial Activity Studies

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Imidazole-2-thiol derivatives have been investigated for their potential to inhibit the growth of pathogenic bacteria and fungi.

In Vitro Evaluation Against Bacterial Strains

Derivatives of 4-(4-chlorophenyl)-1H-imidazole-2-thiol have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains.

One study synthesized a series of imidazole (B134444) derivatives and evaluated their antibacterial effects. The findings indicated that compounds featuring a 4-chlorophenyl group exhibited significant activity. For instance, a derivative, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, showed high activity (75% relative to a standard) against Staphylococcus aureus. derpharmachemica.com Another compound with a 4-fluorophenyl group demonstrated the highest activity against Escherichia coli (62.5% relative to a standard). derpharmachemica.com

In general, imidazole derivatives have been reported to interfere with critical bacterial processes such as DNA replication, cell wall synthesis, and cell membrane integrity. nih.gov While many synthesized imidazole compounds show no significant antibacterial activity, specific structural modifications can lead to potent effects. mdpi.com For example, certain 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole derivatives have shown potent activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values of ≤8 µg/mL. nih.gov

Interactive Data Table: Antibacterial Activity of Selected Imidazole Derivatives

| Compound Derivative | Bacterial Strain | Activity/Measurement | Source |

| 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole (4e) | S. aureus | 75% activity | derpharmachemica.com |

| Derivative with 4-methylphenyl group (4c) | E. coli | 67% activity | derpharmachemica.com |

| Derivative with 4-fluorophenyl group (4d) | E. coli | 62.5% activity | derpharmachemica.com |

| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | MIC ≤8 µg/mL | nih.gov |

In Vitro Evaluation Against Fungal Strains

The antifungal potential of this compound and its analogs has been a key area of investigation, with promising results against various fungal pathogens, particularly Candida albicans.

A study on 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives revealed significant antifungal activity. derpharmachemica.com Derivatives with phenyl and 4-methoxyphenyl (B3050149) rings demonstrated the highest efficacy against C. albicans, with a 75% activity level compared to the standard drug, Voriconazole. derpharmachemica.com Conversely, the derivative containing a 4-chlorophenyl group showed a slightly reduced activity of 68.5%. derpharmachemica.com Another imidazole derivative, 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate (B79036), has been identified as a particularly potent agent against in vivo C. albicans infections in mice. nih.gov

The inhibitory activity of some imidazole derivatives against Candida species has been quantified by determining their Minimum Inhibitory Concentration (MIC). While some derivatives show moderate inhibitory power with mean MIC values ranging from 200 µg/mL to 312.5 µg/mL, these values can be significantly improved when used in combination with other agents. nih.govresearchgate.net

Interactive Data Table: Antifungal Activity of Selected Imidazole Derivatives

| Compound Derivative | Fungal Strain | Activity/Measurement | Source |

| Derivative with phenyl ring (4a) | C. albicans | 75% activity | derpharmachemica.com |

| Derivative with 4-methoxyphenyl ring (4b) | C. albicans | 75% activity | derpharmachemica.com |

| 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole (4e) | C. albicans | 68.5% activity | derpharmachemica.com |

| (2-methyl-1H-imidazol-1-yl)methanol (SAM3) | Candida spp. | Mean MIC 200 µg/mL | nih.govresearchgate.net |

| 1,1′-methanediylbis(1H-benzimidazole (AM5) | Candida spp. | Mean MIC 312.5 µg/mL | nih.govresearchgate.net |

Elucidation of Antimicrobial Mechanisms

The antimicrobial action of imidazole derivatives is often attributed to their ability to disrupt essential cellular functions in pathogens. The thiol group (-SH) present in imidazole-2-thiol compounds is crucial, as it can form covalent bonds with cysteine residues in microbial proteins and enzymes, leading to their inactivation.

For antifungal activity, a primary mechanism for azole compounds is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. dergipark.org.tr This enzyme is vital for the synthesis of ergosterol, a key component of the fungal cell membrane. Its inhibition disrupts membrane integrity and function, ultimately leading to fungal cell death.

In bacteria, the mechanisms can be more varied. Studies suggest that imidazole derivatives can interfere with bacterial DNA replication and cell wall synthesis. nih.gov Some derivatives are thought to act by disrupting the cell membrane, leading to the leakage of cellular contents. nih.govnano-ntp.com The association of certain imidazole derivatives with surfactants like sodium dodecyl sulphate (SDS) has been shown to alter the membrane permeability of Candida cells, suggesting a mechanism involving membrane disruption. nih.govresearchgate.net

Anticancer Activity Studies

The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Imidazole-containing compounds have emerged as a promising scaffold for the development of new cancer therapeutics.

In Vitro Antiproliferative Activity in Cancer Cell Lines

A significant body of research has demonstrated the antiproliferative effects of this compound derivatives against a variety of human cancer cell lines. These studies typically measure the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Derivatives have been tested against breast cancer (MCF-7, MDA-MB-231), prostate cancer (PPC-1), glioblastoma (U-87), liver cancer (HepG2), and colon cancer (HCT-116) cell lines. researchgate.netnih.gov For instance, certain 4-acetylphenylamine-based imidazole derivatives have been identified as promising anticancer agents. nih.gov Specifically, 1-(4-(4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one (compound 9) and 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one (compound 14) showed significant cytotoxicity against PPC-1 and U-87 cell lines, with EC50 values ranging from 3.1 to 47.2 µM. nih.gov

Other studies have highlighted the potent cytotoxic effects of different imidazole-2-thione derivatives. One such compound, 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione, was found to be a highly potent cytotoxic agent against MCF-7, HepG2, and HCT-116 cell lines, with IC50 values below 5 µM. researchgate.net

Interactive Data Table: In Vitro Antiproliferative Activity of Imidazole Derivatives (IC50/EC50 Values in µM)

| Compound Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | PPC-1 (Prostate) | U-87 (Glioblastoma) | HepG2 (Liver) | HCT-116 (Colon) | Source |

| Compound 14¹ | - | - | 4.1 ± 1.0 | 3.1 ± 0.1 | - | - | nih.gov |

| Compound 22² | - | - | 47.2 ± 1.2 | 30.5 ± 2.6 | - | - | nih.gov |

| Compound 5³ | < 5 | - | - | - | < 5 | < 5 | researchgate.net |

| Imidazo[1,2-a]pyrimidine (B1208166) derivative 3d | 43.4 | 35.9 | - | - | - | - | researchgate.net |

| Imidazo[1,2-a]pyrimidine derivative 4d | 39.0 | 35.1 | - | - | - | - | researchgate.net |

¹ 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one ² 1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one ³ 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione

Molecular Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are mediated through various molecular mechanisms that disrupt cancer cell proliferation and survival. Key mechanisms identified include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Preliminary studies suggest that the parent compound may induce apoptosis in breast and lung cancer cell lines by modulating specific signaling pathways related to cell survival. This is a common mechanism for many anticancer agents, as it leads to the selective elimination of cancer cells. For example, some imidazo[1,2-a]pyrimidine derivatives have been shown to induce apoptosis by increasing the ratio of the pro-apoptotic Bax gene to the anti-apoptotic Bcl-2 gene. researchgate.net

Cell cycle arrest is another critical mechanism. By halting the cell cycle at specific phases, these compounds can prevent cancer cells from dividing and proliferating. Certain imidazole derivatives have been shown to induce cell cycle arrest in the G2/M phase or the G0/G1 phase. dergipark.org.trrsc.org This disruption of the normal cell cycle progression can trigger senescence or apoptosis in cancer cells.

Furthermore, interference with the microtubule assembly is a proven molecular mechanism for some imidazole-based anticancer agents. nih.govnih.gov Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. By inhibiting tubulin polymerization, these compounds can disrupt mitosis and lead to cell death. nih.govnih.gov Other potential mechanisms include the suppression of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often overactivated in cancer. journalijar.com

Modulation of Cell Survival and Proliferation Signaling Pathways

The anticancer potential of this compound and its derivatives has been linked to their ability to modulate specific signaling pathways crucial for cell survival and proliferation. While direct studies on the parent compound are limited, research on related imidazole-containing molecules provides insight into potential mechanisms of action.

One significant pathway that can be influenced by imidazole-based compounds is the Wnt/β-catenin signaling pathway. nih.gov This pathway is fundamental in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. nih.gov Studies have shown that certain pyridinyl imidazole compounds can suppress the canonical Wnt/β-catenin pathway. This inhibition leads to a reduction in the levels of Tcf/Lef target genes, which are critical for cell proliferation. nih.gov Although these studies were not performed on this compound itself, the shared imidazole scaffold suggests a potential mechanism that warrants further investigation. The inhibitory action appears to be related to repressing the transcriptional functionality of β-catenin rather than altering its protein expression levels. nih.gov

Furthermore, derivatives of the core imidazole structure have demonstrated cytotoxic effects against a range of human cancer cell lines. For instance, a derivative, 1-(4-(4-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one, has been synthesized and, along with other related compounds, evaluated for its anticancer activities. nih.gov These derivatives have shown cytotoxicity against triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines, with EC50 values ranging from 3.1 to 47.2 µM for the most selective compounds. nih.gov The exact signaling pathways modulated by these specific derivatives are still under investigation, but their broad activity suggests interference with fundamental cellular processes.

Another potential target for imidazole-based compounds is the AXL receptor tyrosine kinase. AXL is implicated in tumor growth, metastasis, and the development of drug resistance. nih.govnih.gov The structure-based design of 1H-imidazole-2-carboxamides has led to the development of potent and selective AXL kinase inhibitors. nih.gov This highlights the potential of the imidazole scaffold in targeting key kinases involved in cancer cell signaling.

The table below summarizes the cytotoxic activity of selected derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | EC50 (µM) | Reference |

|---|---|---|---|

| Compound 14 (an oxoimidazole derivative) | PPC-1 (Prostate Carcinoma) | 4.1 ± 1.0 | nih.gov |

| Compound 14 (an oxoimidazole derivative) | U-87 (Glioblastoma) | 3.1 ± 0.1 | nih.gov |

| Compound 22 (an S-ethylthioimidazole derivative) | PPC-1 (Prostate Carcinoma) | 47.2 ± 1.2 | nih.gov |

| Compound 22 (an S-ethylthioimidazole derivative) | U-87 (Glioblastoma) | 10.3 ± 0.3 | nih.gov |

Enzyme Inhibition (e.g., Inosine-5′-monophosphate dehydrogenase, Cytochrome P450, Cyclin-Dependent Kinase 6)

The imidazole scaffold is a key feature in many enzyme inhibitors. This compound and its derivatives have been investigated for their potential to inhibit several key enzymes involved in pathological processes.

Cytochrome P450 (CYP): Members of the cytochrome P450 family are major enzymes involved in drug metabolism. evotec.comresearchgate.net Imidazole-containing compounds are well-known inhibitors of various CYP isoforms, often through the coordination of the imidazole nitrogen to the heme iron atom. A high-resolution (1.9 Å) crystal structure of microsomal cytochrome P450 2B4 has been determined in a complex with the closely related inhibitor 4-(4-chlorophenyl)imidazole (CPI). nih.gov This study revealed that CPI binds in a small, isolated hydrophobic cavity within the enzyme's active site, inducing a significant conformational change from an "open" to a "closed" state. nih.gov Further crystallographic and thermodynamic studies on 1-(4-chlorophenyl)imidazole (B1196904) binding to CYP2B4 have demonstrated the malleability of the active site and how structurally similar compounds can induce different active site conformations, leading to variations in binding affinity. utmb.edu While direct IC50 data for this compound is not specified, the strong interaction of its core structure with CYP enzymes is well-documented.

Cyclin-Dependent Kinase 6 (CDK6): CDKs are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. While there is no direct evidence of this compound inhibiting CDK6, the broader class of imidazole derivatives has been explored for this activity. The development of selective and potent inhibitors of CDK4 and CDK6 often incorporates heterocyclic scaffolds, including those based on or similar to imidazole.

Reactive Oxygen Species (ROS) Induction

The induction of oxidative stress through the generation of reactive oxygen species (ROS) is a mechanism employed by several anticancer agents to trigger apoptosis in cancer cells. biruni.edu.tr While direct studies demonstrating ROS induction by this compound are limited, the chemical nature of the thiol group and the activities of related compounds suggest this as a possible mechanism of action. The thiol (-SH) group can participate in redox reactions, potentially influencing the cellular redox balance.

Studies on other complex heterocyclic derivatives containing functionalities similar to those that could be derived from this compound have shown that they can induce apoptosis in cancer cells by stimulating oxidative stress. For example, certain oleanolic acid derivatives featuring a triazole moiety have been found to induce apoptosis in human breast cancer cells through the stimulation of oxidative stress and inhibition of related signaling pathways. nih.gov This suggests that the incorporation of the imidazole-thiol scaffold into larger molecules could lead to compounds with ROS-inducing capabilities. The generation of ROS can lead to cellular damage and activate signaling cascades that culminate in programmed cell death, a desirable outcome in cancer therapy. biruni.edu.tr

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. nih.gov A number of compounds containing an imidazole ring have been identified as inhibitors of tubulin polymerization. These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net

Derivatives of 5-(4-chlorophenyl)furan have been synthesized and shown to act as potent inhibitors of tubulin polymerization, with some compounds exhibiting greater potency than the well-known agent colchicine (B1669291). nih.gov For example, certain pyrazoline and pyridine (B92270) derivatives in this class displayed IC50 values for cytotoxicity as low as 0.05 µM and achieved over 96% inhibition of tubulin polymerization. nih.gov These compounds were found to bind to the colchicine binding site on tubulin. nih.gov

While direct tubulin polymerization inhibition data for this compound is not available, the proven activity of other imidazole and chlorophenyl-containing compounds highlights the potential of this structural motif in the design of new tubulin inhibitors. The table below presents the tubulin polymerization inhibitory activity of selected compounds that share structural similarities.

Table 2: Tubulin Polymerization Inhibition by Structurally Related Compounds

| Compound Class/Example | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)furan derivative (Compound 7e) | Cytotoxicity (Leukemia SR) | 0.05 | nih.gov |

| 5-(4-chlorophenyl)furan derivative (Compound 11a) | Cytotoxicity (Leukemia SR) | 0.06 | nih.gov |

| Indole-1,2,4-triazole derivative (Compound 25a) | Tubulin Polymerization Inhibition | 2.1 ± 0.12 | mdpi.com |

| Sulfanilamide-1,2,3-triazole hybrid (Compound 16a) | Tubulin Polymerization Inhibition | 2.4 | mdpi.com |

Enzyme Interaction Studies Beyond Direct Therapeutic Targets

The chemical structure of this compound, particularly the presence of a thiol (-SH) group, suggests the potential for interactions with a variety of enzymes beyond its primary therapeutic targets. The thiol group is nucleophilic and can form covalent bonds with electrophilic sites on proteins, including cysteine residues within enzyme active sites or allosteric sites. This reactivity can lead to the modulation or inhibition of enzyme activity.

Computational Approaches to Biological Interactions

Molecular Docking for Target Protein Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianpubs.orgajchem-a.com This method is widely used in drug design to predict the binding affinity and interaction mode of a ligand with the active site of a target protein. Several in silico studies have been conducted on imidazole derivatives to elucidate their interactions with various biological targets.

A significant finding is the molecular docking and crystallographic analysis of the closely related compound, 4-(4-chlorophenyl)imidazole, with cytochrome P450 2B4. nih.gov These studies provided a detailed view of the binding interactions at an atomic level, showing how the ligand fits into a hydrophobic pocket and induces conformational changes in the enzyme. nih.gov Such detailed structural information is invaluable for the rational design of more potent and selective inhibitors.

Molecular docking studies have also been performed on various other derivatives of imidazole against different cancer-related proteins. For example, docking of 4-nitroimidazole (B12731) derivatives into the active sites of target proteins revealed binding affinities ranging from -7.17 to -8.11 kcal/mol, indicating a strong potential for binding and inhibition. researchgate.net Similarly, docking of thioimidazole-4-one derivatives against the A2A adenosine (B11128) receptor yielded high fitness scores, suggesting strong binding. ajchem-a.com These computational studies consistently show that the imidazole core, often in conjunction with other aromatic systems like the 4-chlorophenyl group, can form key interactions—such as hydrogen bonds and hydrophobic contacts—with amino acid residues in the active sites of target proteins. asianpubs.orgnih.govnih.gov

The table below summarizes the results of molecular docking studies for various imidazole derivatives against different protein targets.

Table 3: Molecular Docking Results for Imidazole Derivatives

| Compound/Derivative Class | Protein Target | Binding Affinity/Score | Reference |

|---|---|---|---|

| 4-Nitroimidazole derivative (Compound 5f) | Not Specified | -8.11 kcal/mol | researchgate.net |

| 4-Nitroimidazole derivative (Compound 5d) | Not Specified | -7.68 kcal/mol | researchgate.net |

| 4-Nitroimidazole derivative (Compound 5m) | Not Specified | -7.17 kcal/mol | researchgate.net |

| Thioimidazole-4-one derivative (Compound 6) | A2A Adenosine Receptor | 90.687 (GOLD Fitness Score) | ajchem-a.com |

| 1,2,4-Triazole-based derivative (Compound 7f) | c-kit tyrosine kinase | -176.749 kcal/mol | nih.gov |

In Silico Screening and Ligand-Based Drug Design

In the quest for novel therapeutic agents, in silico screening and ligand-based drug design have emerged as indispensable tools for the rapid and cost-effective identification and optimization of lead compounds. These computational approaches have been instrumental in exploring the therapeutic potential of this compound and its derivatives by elucidating their interactions with biological targets and predicting their structure-activity relationships (SAR).

Molecular docking, a prominent in silico technique, has been employed to predict the binding orientation and affinity of imidazole-based compounds within the active sites of various enzymes. For instance, a study on 4-(4-chlorophenyl)imidazole, a structurally similar analog, investigated its binding within the active site of Cytochrome P450 2B6 (CYP2B6). researchgate.net The docking results revealed that the compound forms crucial hydrogen bond interactions with the amino acid residue Thr302 within the enzyme's active site, highlighting a key interaction for its inhibitory activity. researchgate.net Such studies provide a foundational understanding of how the 4-(4-chlorophenyl)imidazole scaffold can be oriented within a protein's binding pocket to elicit a biological response.

Furthermore, molecular docking studies on other imidazole derivatives have provided insights into their potential as inhibitors of various enzymes. For example, in a study of novel imidazole derivatives as potential anticancer agents, docking simulations were performed against the estrogen receptor, which is overexpressed in many liver cancers. bibliotekanauki.pl This approach helps in understanding the binding affinity and interaction patterns of the imidazole scaffold with the target protein, thereby guiding the design of more potent inhibitors. bibliotekanauki.pl

Ligand-based drug design methodologies, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are pivotal when the three-dimensional structure of the target protein is unknown. QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For various classes of imidazole derivatives, QSAR models have been successfully developed to predict their therapeutic activities, including as farnesyltransferase inhibitors and ORL1 receptor antagonists. nih.govresearchgate.net These models help in identifying the key molecular descriptors, such as physicochemical properties and structural features, that govern the biological activity of the compounds.

Pharmacophore modeling, another ligand-based approach, focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For imidazole-containing compounds, pharmacophore models have been developed to understand the structural requirements for various biological activities, including anticancer and anti-inflammatory effects. tci-thaijo.orgnih.gov These models serve as valuable templates for the virtual screening of large compound libraries to identify novel hits with the desired biological activity.

The table below summarizes the findings from various in silico studies on imidazole derivatives, providing insights into the potential applications of these computational methods for this compound and its analogs.

| Computational Method | Compound Class/Derivative | Biological Target | Key Findings |

| Molecular Docking | 4-(4-chlorophenyl)imidazole | Cytochrome P450 2B6 (CYP2B6) | Hydrogen bond formation with Thr302 in the active site. researchgate.net |

| Molecular Docking | 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate | Human Lactate Dehydrogenase (LDHA) | High binding affinity at the active site with a binding energy of -9.7 kcal/mol. researchgate.net |

| Molecular Docking | Imidazo[2,1-b] researchgate.nettci-thaijo.orgresearchgate.netthiadiazole derivatives | Transforming growth factor beta (TGF-β) type I receptor kinase | Strong hydrogen bonding and hydrophobic interactions within the active site. nih.gov |

| QSAR | Imidazole-containing derivatives | Farnesyltransferase | Development of 2D-QSAR models to predict inhibitory activity. nih.gov |

| QSAR | Imidazole derivatives | ORL1 receptor | Correlation of physicochemical parameters with antagonist activity. researchgate.net |

| Pharmacophore Modeling | Imidazole chalcones | Microtubules | Identification of key structural features for antimitotic activity. nih.gov |

| Pharmacophore Modeling | Imidazole-triazole hybrids | Glycogen synthase kinase-3β (GSK-3β) | Design of hybrids with potent anticancer activity based on pharmacophoric features. nih.gov |

Structure Activity Relationship Sar Studies of 4 4 Chlorophenyl 1h Imidazole 2 Thiol Analogues

Influence of Thiol Moiety Modifications on Biological Activity

The thiol group at the C2 position of the imidazole (B134444) ring is a key functional handle for chemical modification and has a significant impact on the biological activity of the compound. Its nucleophilic nature allows for a variety of substitutions, primarily S-alkylation, which can profoundly alter the molecule's physicochemical properties and target interactions.

Research into S-substituted imidazole derivatives has shown that converting the thiol (-SH) to a thioether (-S-R) group is a viable strategy for modulating bioactivity. For instance, the alkylation of the thiol moiety with various electrophiles, such as benzyl (B1604629) chloride, methyl iodide, and phenacyl bromide, leads to new chemical entities with distinct biological profiles. sapub.org The introduction of an S-benzyl group, as in 2-(benzylthio)-3-(4-chlorophenyl)-5,5-diphenyl-imidazolidin-4-one, or an S-benzoylmethyl group has been used to generate derivatives for antimicrobial and antioxidant screening. sapub.org These modifications underscore the thiol group's role as a versatile point for structural diversification.

| Compound | R Group on Triazole Ring | HCT-116 | MCF-7 | Caco-2 | HeLa |

|---|---|---|---|---|---|

| 4a | -CH2CH2OH | 25.12 | 15.42 | 45.18 | 32.14 |

| 4f | -Phenyl | 12.54 | 10.11 | 18.45 | 11.23 |

| 4k | -C6H4-C(CH3)2-C≡CH | 1.54 | 3.12 | 5.87 | 2.41 |

Impact of Chlorophenyl Substituent Variations on Biological Potency and Selectivity

The 4-(4-chlorophenyl) group is a crucial pharmacophore whose substitution pattern significantly affects biological potency and selectivity. Variations in the halogenation, as well as the steric and electronic properties of other substituents on this aryl ring, have been shown to fine-tune the pharmacological profile of the analogues.

Halogenation Effects on Pharmacological Profiles

Halogen atoms play a vital role in medicinal chemistry, influencing properties such as lipophilicity, metabolic stability, and binding interactions. In the context of 4-phenyl-imidazole analogues, the position and nature of the halogen on the phenyl ring are critical for activity.